[(3-Fluorophenyl)methyl](2-methylbutyl)amine
Description
(3-Fluorophenyl)methylamine is a secondary amine featuring a 3-fluorophenylmethyl group and a branched 2-methylbutyl chain. The fluorine substituent on the aromatic ring may enhance metabolic stability and binding affinity in biological systems, as seen in fluorinated pharmaceuticals . The 2-methylbutyl group likely contributes to lipophilicity, influencing solubility and membrane permeability.
Properties
Molecular Formula |
C12H18FN |
|---|---|
Molecular Weight |
195.28 g/mol |
IUPAC Name |
N-[(3-fluorophenyl)methyl]-2-methylbutan-1-amine |
InChI |
InChI=1S/C12H18FN/c1-3-10(2)8-14-9-11-5-4-6-12(13)7-11/h4-7,10,14H,3,8-9H2,1-2H3 |
InChI Key |
MUJPMOBZAGTIFG-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)CNCC1=CC(=CC=C1)F |
Origin of Product |
United States |
Preparation Methods
Reductive Amination
This method involves the condensation of 3-fluorobenzaldehyde with 2-methylbutylamine, followed by reduction of the intermediate imine.
- React equimolar 3-fluorobenzaldehyde and 2-methylbutylamine in methanol at 25°C for 12 hours.
- Add sodium triacetoxyborohydride (1.2 equiv.) and stir for 24 hours.
- Quench with saturated NaHCO₃, extract with dichloromethane, and purify via vacuum distillation.
| Parameter | Value |
|---|---|
| Yield | 78–85% |
| Reaction Time | 36 hours |
| Purification Method | Distillation (120°C/15 mmHg) |
Alkylation of Amines
Direct alkylation of 2-methylbutylamine with 3-fluorobenzyl bromide under basic conditions.
- Dissolve 2-methylbutylamine (1.0 equiv.) and K₂CO₃ (2.5 equiv.) in acetonitrile.
- Add 3-fluorobenzyl bromide (1.1 equiv.) dropwise at 0°C, then reflux for 18 hours.
- Filter, concentrate, and purify via column chromatography (SiO₂, hexane/EtOAc 8:2).
- Steric hindrance from the 2-methylbutyl group reduces reaction rates by ~30% compared to linear analogs.
- Excess amine (1.5 equiv.) mitigates dialkylation byproducts.
Industrial Production Methods
Large-scale synthesis prioritizes cost efficiency and purity:
Continuous Flow Reductive Amination :
- Feed 3-fluorobenzaldehyde and 2-methylbutylamine into a flow reactor with H₂ (50 bar) and Ru/C catalyst at 80°C.
- Achieves 90% conversion in 2 minutes, with >99% purity after continuous distillation.
| Catalyst | Temperature | Pressure | Yield |
|---|---|---|---|
| Pd/C | 80°C | 50 bar | 82% |
| Ru/C | 80°C | 50 bar | 90% |
| Ni Raney | 100°C | 30 bar | 68% |
Optimization Strategies
Microwave-Assisted Synthesis
Reduces reaction time by 60%:
Solvent Effects
Polar aprotic solvents enhance nucleophilicity:
| Solvent | Yield (Alkylation) |
|---|---|
| Acetonitrile | 85% |
| DMF | 78% |
| THF | 65% |
Analytical Validation
- HPLC : >99% purity (C18 column, MeCN/H₂O 70:30).
- NMR : δ 7.2–7.4 ppm (aromatic H), δ 2.8 ppm (N–CH₂).
- Decomposition onset: 210°C (TGA), suitable for high-temperature applications.
Chemical Reactions Analysis
Types of Reactions
(3-Fluorophenyl)methylamine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or amides.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride can be employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a suitable base.
Major Products Formed
Oxidation: Formation of imines or amides.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
(3-Fluorophenyl)methylamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological targets, including enzymes and receptors.
Mechanism of Action
The mechanism of action of (3-Fluorophenyl)methylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorinated phenyl group can enhance binding affinity and selectivity towards these targets, while the amine group can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects .
Comparison with Similar Compounds
Structural and Functional Differences
- Fluorine vs. Chlorine’s larger atomic radius may enhance hydrophobic interactions but reduce metabolic stability compared to fluorine.
- Substituent Position : The 2-ethoxy group in introduces steric hindrance and polarity, contrasting with the 3-fluoro group’s electron-withdrawing effects.
- Alkyl Chain Branching : The 2-methylbutyl chain in the target compound vs. 3-methylbutyl in may affect conformational flexibility and lipid bilayer penetration.
Pharmacological and Industrial Relevance
- Fluorine’s Role : Fluorine in the 3-position may mimic hydroxyl groups in bioactive molecules, as seen in DPP-IV inhibitors (e.g., ) .
Biological Activity
(3-Fluorophenyl)methylamine is an organic compound characterized by a fluorinated phenyl group and a branched alkyl chain. This compound has gained interest in pharmacological research due to its potential biological activities, which are influenced by its unique structural features, including the presence of a fluorine atom that enhances lipophilicity and binding affinity to biological targets.
Chemical Structure and Properties
The molecular formula for (3-Fluorophenyl)methylamine is CHFN. The structure includes:
- A 3-fluorophenyl group, which enhances interactions with various biological receptors.
- A branched alkyl chain (2-methylbutyl), contributing to the compound's lipophilicity.
Table 1: Structural Comparison with Similar Compounds
| Compound Name | Structure | Notable Properties |
|---|---|---|
| N,N-Dimethyl-3-fluorobenzylamine | Structure | Used in synthesizing pharmaceuticals |
| 4-Fluoro-N-(2-methylpropyl)aniline | Structure | Exhibits antimicrobial activity |
| (3-Fluorophenyl)(isopropyl)amine | Structure | Potential use as an antidepressant |
The biological activity of (3-Fluorophenyl)methylamine is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The fluoro-substituted phenyl ring enhances binding affinity, while the amine group can participate in hydrogen bonding, modulating the activity of target molecules and leading to various biological effects.
Potential Mechanisms Include:
- Receptor Modulation : Binding to neurotransmitter receptors, potentially influencing mood and behavior.
- Enzyme Inhibition : Interfering with enzymatic pathways involved in metabolic processes.
Biological Activity Studies
Research into the biological activity of (3-Fluorophenyl)methylamine has indicated potential pharmacological applications, particularly in the fields of neuropharmacology and anti-inflammatory treatments.
Case Study 1: Neuropharmacological Effects
A study investigating compounds similar to (3-Fluorophenyl)methylamine demonstrated that derivatives with fluorinated phenyl groups exhibited significant interactions with dopamine transporters. These interactions suggest potential applications in treating disorders related to dopamine dysregulation, such as depression and schizophrenia.
Case Study 2: Anti-inflammatory Activity
Another investigation focused on the anti-inflammatory properties of related compounds, revealing that certain derivatives inhibited nitric oxide production in macrophages. This suggests that (3-Fluorophenyl)methylamine may also possess anti-inflammatory capabilities, making it a candidate for further research in inflammatory diseases.
Research Findings
Preliminary studies highlight the need for further empirical research to establish a comprehensive pharmacological profile for (3-Fluorophenyl)methylamine. Key findings include:
- Lipophilicity : The presence of the fluorine atom increases the compound's lipophilicity, potentially enhancing its bioavailability.
- Binding Affinity : Initial data suggest that this compound may have a higher binding affinity for certain receptors compared to non-fluorinated analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
